Uridine-5'-diphosphate disodium salt is a nucleotide that plays a crucial role in various biological processes, particularly in nucleic acid biosynthesis and cell signaling. This compound is a phosphorylated form of uridine and is involved in the synthesis of ribonucleic acid (RNA) as well as the regulation of G-protein coupled receptors and other signaling pathways. It is commonly used in biochemical research to study cellular mechanisms and enzyme activities.
This compound belongs to the class of nucleotides, which are the building blocks of nucleic acids. Specifically, it is classified as a pyrimidine nucleotide due to its structure, which includes a pyrimidine ring. The chemical identifiers for Uridine-5'-diphosphate disodium salt include:
The synthesis of Uridine-5'-diphosphate disodium salt can be achieved through various chemical methods. One common approach involves the phosphorylation of uridine using phosphoric acid derivatives. The technical details of the synthesis process include:
These methods ensure that the final product retains its biological activity and stability for research applications .
The molecular structure of Uridine-5'-diphosphate disodium salt features a uridine base linked to two phosphate groups. The structural formula can be represented as follows:
Key structural data includes:
Uridine-5'-diphosphate disodium salt participates in several biochemical reactions:
These reactions are crucial for understanding cellular metabolism and gene expression .
The mechanism of action for Uridine-5'-diphosphate disodium salt primarily involves its role as a substrate in enzymatic reactions:
This process underscores its significance in both metabolic pathways and cellular communication .
Uridine-5'-diphosphate disodium salt has diverse applications in scientific research:
Its utility across these fields highlights its importance in molecular biology and biochemistry .
Uridine-5'-diphosphate disodium salt (UDP) exhibits dual receptor modulation through distinct structural interactions with P2Y receptor subtypes. For the P2Y6 receptor, UDP acts as a potent native agonist with high selectivity, demonstrating an EC50 of 300 nM (pEC50 = 6.52) for the human isoform [1] [2]. The agonistic activity depends critically on three structural components: (1) the uracil base forming hydrogen bonds with transmembrane domain residues, (2) the ribose diphosphate moiety coordinating with positively charged amino acids in the orthosteric pocket, and (3) the disodium counterions stabilizing phosphate group interactions [5] [10]. Molecular docking studies reveal that the ribose 2'- and 3'-hydroxyl groups form hydrogen bonds with conserved histidine (His) and arginine (Arg) residues in transmembrane helices 3 and 7 of P2Y6, explaining why modifications at these positions abolish receptor activation [10].
Conversely, UDP functions as a competitive antagonist at the human P2Y14 receptor (pEC50 = 7.28) [1] [2]. This antagonism arises from differential positioning within the binding pocket: The glucose moiety of endogenous agonist UDP-glucose occupies a subpocket inaccessible to UDP, while UDP's diphosphate group competes for shared binding residues without inducing receptor activation [10]. Notably, UDP exhibits species-dependent activity profiles—acting as a potent agonist at rat P2Y12 (EC50 = 350 nM) but not human P2Y12 [3]. This divergence stems from sequence variations in extracellular loop 2, where human P2Y14 contains a unique acidic residue cluster that impedes productive UDP binding [10].
Table 1: Structural Determinants of UDP Receptor Activity
Receptor | Activity | Key Structural Interactions | Potency Values |
---|---|---|---|
Human P2Y6 | Agonist | Uracil H-bonds (TM3), Ribose diphosphate charge coordination | EC50 = 300 nM [1] |
Human P2Y14 | Antagonist | Diphosphate competition with UDP-glucose, Lacks glucose subpocket binding | pEC50 = 7.28 [2] |
Rat P2Y12 | Agonist | Extracellular loop coordination with diphosphate | EC50 = 350 nM [3] |
UDP modulates receptor conformation through both orthosteric and allosteric mechanisms. Beyond direct binding, UDP stabilizes metastable receptor states that facilitate G-protein coupling. For P2Y6, UDP binding induces a conformational shift in transmembrane helix 6 (TM6), exposing intracellular binding sites for Gq/11 proteins [1] [4]. This activation triggers phospholipase C (PLC) signaling, generating inositol trisphosphate (IP3) and diacylglycerol (DAG) second messengers [4].
The nucleotide binding domains of P2Y receptors exhibit complex allosteric properties. UDP binding to P2Y6 enhances receptor sensitivity to intracellular nucleotides by promoting receptor dimerization, as evidenced by co-immunoprecipitation studies [7]. This dimerization creates cooperative binding sites where UDP occupancy in one subunit increases affinity in the adjacent subunit. Additionally, UDP stabilizes a prolonged active state resistant to desensitization—contrasting with ATP-mediated P2Y receptor activation that undergoes rapid β-arrestin recruitment [4].
Molecular modeling of UDP-bound P2Y6 reveals that the sodium counterions participate in allosteric networks by neutralizing phosphate charges, enabling deeper receptor insertion [5] [8]. This facilitates formation of a hydrophobic core between transmembrane helices 5 and 6, a critical step in G-protein activation. UDP analogues with modified phosphate groups (e.g., methylenebisphosphonates) disrupt this allosteric network, confirming the role of ionic interactions in signal transduction [10].
Table 2: Allosteric Effects of UDP on P2Y Receptor Conformation
Allosteric Mechanism | Functional Consequence | Experimental Evidence |
---|---|---|
TM6 Helical Movement | Exposure of Gq coupling domain | BRET studies showing TM6 displacement [4] |
Receptor Dimerization | Enhanced ligand affinity & signaling efficiency | Co-immunoprecipitation of P2Y6 dimers [7] |
Sodium Ion Coordination | Stabilization of active conformation | Reduced efficacy in low-sodium buffers [5] [8] |
UDP stimulates inflammatory mediator production through species-specific signaling pathways. In human microglia, UDP (100 μM) induces rapid CCL2 and CCL3 mRNA expression within 15 minutes, peaking at 1 hour and returning to baseline by 3–12 hours [1] [2]. This response involves NFATc1/c2 activation downstream of calcium signaling, with chemokine production showing concentration dependence (10–1000 μM) [2]. Murine models exhibit amplified responses: Rat pulmonary artery smooth muscle cells display sustained Ca2+-dependent Cl- currents when exposed to UDP (100 μM), persisting beyond agonist removal [4].
The suramin sensitivity of UDP responses varies significantly across species. Rat pulmonary artery contractions are resistant to PPADS (P2 antagonist) but sensitive to suramin, suggesting receptor profiles distinct from classical P2Y6 signaling [4]. Genetic analysis reveals that rodent P2Y6 receptors contain a proline-rich insert in intracellular loop 3 that enhances Gq coupling efficiency compared to human orthologs [3] [4]. This structural difference explains the 3-fold higher UDP potency observed in rat vascular preparations versus human cell lines [4].
In avian systems, UDP demonstrates unique chemotactic signaling: Quail retinal microglia exhibit accelerated migration into embryonic retina explants upon UDP exposure, a process dependent on ERK1/2 phosphorylation rather than canonical calcium pathways [5]. This suggests evolutionary divergence in UDP signaling, where non-mammalian vertebrates utilize alternative second messengers for inflammatory responses.
Table 3: Species-Specific Inflammatory Responses to UDP
Species/Cell Type | Key Mediators | Time Course | EC50/Effective Concentration |
---|---|---|---|
Human Microglia | CCL2, CCL3 chemokines | ↑ mRNA at 15 min, Peak 1 h, Baseline 3–12 h | 100 μM [1] [2] |
Rat Pulmonary Artery | Ca2+-dependent Cl- currents | Sustained oscillations (>15 min post-wash) | 100 μM [4] |
Avian Retinal Microglia | Phospho-ERK1/2 | Migration within 6 h | 50–100 μM [5] |
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